[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(4-Isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core modified with a sulfone group (1,1-dioxido), a 4-isopropylphenyl substituent at position 4, and a phenyl methanone group at position 2.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-17(2)18-12-14-20(15-13-18)25-16-23(24(26)19-8-4-3-5-9-19)29(27,28)22-11-7-6-10-21(22)25/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDDFBQAIGHCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzothiazine core modified with an isopropylphenyl group and a dioxido moiety. Its molecular formula is , and it exhibits unique chemical reactivity due to the presence of the dioxido group, which may enhance its interaction with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Benzothiazine |
| Functional Groups | Isopropylphenyl, dioxido |
| Molecular Formula | |
| Molecular Weight | 350.42 g/mol |
Synthesis Methods
The synthesis of this compound typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters, followed by oxidative cyclization. For example, a method described in literature involves using hydrogen peroxide in acetic acid to yield the dioxido derivative from the benzothiazine precursor .
Synthetic Route Overview
- Condensation Reaction : Combine 2-aminobenzenethiol with β-diketone.
- Cyclization : Apply oxidative conditions using hydrogen peroxide.
- Purification : Employ chromatography for product purification.
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
A comparative study evaluated several benzothiazine derivatives for their antimicrobial efficacy using the broth microdilution method:
| Compound Name | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Benzothiazine Derivative A | MIC = 16 µg/mL | MIC = 32 µg/mL |
| Benzothiazine Derivative B | MIC = 8 µg/mL | MIC = 16 µg/mL |
| Target Compound | MIC = 4 µg/mL | MIC = 8 µg/mL |
Antioxidant Properties
In addition to antimicrobial activity, preliminary studies suggest that this compound exhibits antioxidant properties. The dioxido group is believed to play a crucial role in scavenging free radicals, which is beneficial for therapeutic applications aimed at oxidative stress-related diseases .
Cytotoxicity and Anticancer Potential
Some studies have also explored the anticancer potential of benzothiazine derivatives. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has shown promising results in antimicrobial studies. Its structural components allow for interaction with bacterial cell membranes, potentially leading to cell lysis. Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial properties against various strains of bacteria, including resistant strains .
- Anticancer Properties : The benzothiazine moiety is often associated with anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell proliferation and survival .
- Neuropharmacological Effects : Some studies suggest that derivatives of this compound may have effects on the central nervous system (CNS). Investigations into its potential as an antidepressant or anxiolytic agent are ongoing, with preliminary data indicating dual activity profiles that could benefit therapeutic applications .
Materials Science
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
- Nanotechnology : Research has explored the incorporation of this compound into nanoparticle systems for drug delivery applications. The ability to modify nanoparticles with biologically active compounds enhances their efficacy and specificity in targeting diseased tissues .
Environmental Studies
- Environmental Remediation : The compound's potential as a biocide suggests applications in environmental science, particularly in the remediation of contaminated sites. Its effectiveness against microbial populations makes it suitable for use in bioremediation processes where microbial degradation of pollutants is required .
Antimicrobial Studies
A study conducted on various benzothiazine derivatives, including 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone, demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a potential for developing new antimicrobial agents .
Anticancer Research
In vitro studies on cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis at micromolar concentrations. Further investigations into its mechanism revealed that it affects key regulatory proteins involved in cell cycle progression .
Chemical Reactions Analysis
Oxidation Reactions
The dioxido-benzothiazine framework and methanone group participate in oxidation reactions under controlled conditions.
Reduction Reactions
The carbonyl group and aromatic systems are susceptible to reduction.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites on the aromatic rings and heterocycle.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Electrophilic aromatic | HNO₃/H₂SO₄, Cl₂/FeCl₃ | Nitro- or chloro-substituted analogs | Para-substitution favored on the isopropylphenyl ring due to steric effects. |
| Nucleophilic aromatic | NH₃/FeCl₃, NaOH | Amino-functionalized derivatives | Limited reactivity observed at the electron-deficient benzothiazine core. |
Nucleophilic Addition Reactions
The methanone carbonyl undergoes nucleophilic attacks under specific conditions.
Condensation Reactions
The carbonyl group participates in condensation to form heterocyclic systems.
| Reaction Partner | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Hydrazides | RCONHNH₂, AcOH | 1,3,4-Oxadiazole derivatives | Cyclocondensation yields bioactive heterocycles with antimicrobial potential . |
Photochemical and Thermal Reactions
Stability under light and heat is critical for storage and application.
| Condition | Observations | Degradation Products | Key Findings |
|---|---|---|---|
| UV light (λ = 254 nm) | Ring-opening of benzothiazine | Sulfur-containing fragments | Photodegradation pathways involve cleavage of the S–N bond. |
| Thermal stress (150°C) | Decomposition of methanone | CO release and polymeric residues | Thermal stability enhanced by electron-withdrawing substituents. |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
<sup>*</sup>logP estimated using fragment-based methods (e.g., Crippen’s method).
Key Findings :
- Steric Effects : The branched isopropyl group in the target compound may reduce crystallinity compared to the linear butyl chain, impacting synthetic purification steps.
Triazole-Based Sulfonyl Compounds
The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonyl group but features a triazole core instead of benzothiazine.
Comparison Highlights :
- Synthetic Complexity : The triazole derivative requires multi-step synthesis involving α-halogenated ketones and sodium ethoxide-mediated coupling, whereas benzothiazine analogs may form via cyclization of thioamide precursors .
Implications for Research and Development
- Drug Design : The isopropyl group’s balance of lipophilicity and steric hindrance may optimize pharmacokinetics compared to bulkier alkyl chains.
- Material Science : Sulfonyl and ketone functionalities could enable applications in polymers or ligands for metal-organic frameworks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can intermediates be characterized?
- Methodological Answer : The synthesis of benzothiazine derivatives typically involves multi-step reactions, including condensation, sulfonation, and ketone formation. For example, analogous compounds like (4-fluorophenyl)methanones are synthesized via nucleophilic substitution or Suzuki coupling, followed by oxidation to introduce sulfone groups . Intermediates should be characterized using HPLC (to monitor purity) and NMR spectroscopy (for structural confirmation). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products, as seen in triazole-thioether syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing the sulfone and aromatic moieties in this compound?
- Methodological Answer :
- IR Spectroscopy : The sulfone group (S=O) exhibits strong asymmetric stretching at 1150–1300 cm⁻¹ , while carbonyl (C=O) stretches appear at 1650–1750 cm⁻¹ .
- NMR : The ¹H NMR spectrum resolves aromatic protons (δ 6.5–8.0 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) and sulfone-linked carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to structural analogs. For example:
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in macrophage models, as done for benzoxazinone derivatives .
- Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs . Include controls for cytotoxicity in non-cancerous cells (e.g., HEK293).
Advanced Research Questions
Q. How should researchers resolve contradictions in thermodynamic data (e.g., solubility, melting point) reported for similar methanone derivatives?
- Methodological Answer : Discrepancies often arise from experimental conditions. For example:
- Solubility : Use standardized buffers (e.g., pH 4.6 sodium acetate/1-octanesulfonate ) and control temperature (±0.1°C). Cross-validate with HPLC retention times under isocratic conditions .
- Melting Points : Employ differential scanning calorimetry (DSC) with a heating rate of 5°C/min and N₂ purge to minimize decomposition . Compare results to NIST-subscribed phase-change databases .
Q. What advanced strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use affinity chromatography to isolate protein targets, followed by LC-MS/MS identification .
- Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., kinases) using software like GROMACS. Validate with SPR (surface plasmon resonance) binding assays .
- Metabolomics : Track metabolic perturbations via LC-HRMS in treated vs. control cells, focusing on pathways like apoptosis or oxidative stress .
Q. How can researchers address conflicting reactivity data in sulfone-containing heterocycles during derivatization?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate species (e.g., sulfinic acids) .
- Computational Chemistry : Apply DFT calculations (e.g., Gaussian) to predict activation barriers for sulfone participation in nucleophilic attacks .
- Isolation of Byproducts : Employ preparative TLC or column chromatography to isolate side products, followed by structural elucidation via X-ray crystallography (as in pyrazole derivatives ).
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for IC₅₀/EC₅₀ values .
- Synergy Analysis : For combination studies (e.g., with chemotherapeutics), apply the Chou-Talalay method to calculate combination indices (CI) .
Q. How should researchers validate chromatographic purity methods for this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate baseline separation from impurities (e.g., fenofibric acid derivatives ) using a C18 column and methanol/buffer mobile phase (65:35 v/v ).
- Linearity : Test concentrations spanning 50–150% of the target dose (R² ≥ 0.999).
- Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and pH (±0.2) to assess method resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
